molecular formula C11H6BrNO2 B1273830 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile CAS No. 7721-24-6

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Cat. No. B1273830
CAS RN: 7721-24-6
M. Wt: 264.07 g/mol
InChI Key: PPOYNWDABZQQRK-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), and nitrogen (N) atoms in its structure. The presence of a bromine (Br) atom indicates that it’s a halogenated compound . The “2-oxo-2,5-dihydro-3-furancarbonitrile” part suggests that it contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the aromatic furan ring and the bromophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile”, organized into distinct sections for clarity:

Alzheimer’s Disease Treatment

Compounds similar to “4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile” have been evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). Derivatives like AB11 and AB14 showed promising activity against acetylcholinesterase (AChE), which is a key target in AD treatment .

Antimicrobial Agents

The synthesis of derivatives related to this compound has been explored to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Chemotherapeutic Research

Similar compounds have been synthesized and studied for their potential use in cancer treatment due to their physicochemical and spectral characteristics .

Synthesis of Secondary Alcohols

The compound’s related structures have been used in the synthesis of novel racemic secondary alcohols through S-alkylation in an alkaline medium followed by reduction .

Drug Molecule Optimization

Derivatives of this compound have shown potential as multi-target hits that can be further optimized as successful drug molecules for various treatments .

Molecular Structure Analysis

Research into compounds with similar structures involves confirming their molecular structures through physicochemical and spectral analysis, which is crucial for understanding their properties and interactions .

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to determine its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on how it interacts with biological molecules or systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, especially if they are new or not well-studied .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s found to be biologically active .

properties

IUPAC Name

3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOYNWDABZQQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377465
Record name 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

CAS RN

7721-24-6
Record name 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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